NBD-TMA Iodide Salt
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Overview
Description
N, N, N-Trimethyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide, commonly known as NBD-TMA Iodide Salt, is a small, positively charged fluorescent dye. It is known for its excitation maximum at 458 nm and emission maximum at 530 nm. This compound is used as a probe for monitoring renal transport of organic cations and as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .
Mechanism of Action
Target of Action
NBD-TMA, also known as EAM-1, is a small, positively charged (+1) fluorescent dye . It primarily targets organic cation transporters in renal proximal tubules and connexin channels . These targets play a crucial role in renal transport and gap junction coupling, respectively .
Mode of Action
The primary mechanism of action of NBD-TMA lies in its ability to interact with specific biological targets. Due to its positive charge, NBD-TMA can bind to negatively charged molecules like nucleic acids and phospholipids within cells. As a small, positively charged fluorophore, it has also seen use as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .
Biochemical Pathways
NBD-TMA affects the biochemical pathways related to renal transport of organic cations and gap junction coupling . It is used as a probe for monitoring these processes . The compound’s interaction with its targets leads to changes in these pathways, affecting downstream effects such as cell-to-cell communication .
Pharmacokinetics
Given its use as a probe for monitoring renal transport, it is likely that the compound is absorbed and distributed in the body, metabolized, and then excreted through the kidneys .
Result of Action
The action of NBD-TMA results in changes at the molecular and cellular levels. By binding to its targets, NBD-TMA can affect the function of organic cation transporters and connexin channels . This can lead to changes in renal transport and gap junction coupling, impacting cell-to-cell communication .
Action Environment
The action, efficacy, and stability of NBD-TMA can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, including its excitation and emission spectra, are insensitive to changes in chloride ion concentration and minimally sensitive to pH in the physiologically relevant range (pH 5.0–7.4) . This suggests that NBD-TMA can function effectively in different physiological environments .
Biochemical Analysis
Biochemical Properties
NBD-TMA, EAM-1, exhibits prominent properties including environmental sensitivity, high reactivity toward amines and biothiols . This allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .
Cellular Effects
NBD-TMA, EAM-1, has been observed to bind to cytoplasmic constituents in cells . This binding can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The primary mechanism of action of NBD-TMA, EAM-1, lies in its ability to interact with specific biological targets. Due to its positive charge, NBD-TMA, EAM-1, can bind to negatively charged molecules like nucleic acids and phospholipids within cells.
Temporal Effects in Laboratory Settings
The effects of NBD-TMA, EAM-1, over time in laboratory settings have been observed in studies involving renal proximal tubules . The compound’s accumulation by proximal tubules was found to be time-dependent and saturable .
Transport and Distribution
NBD-TMA, EAM-1, is transported by one or more of the basolateral organic cation transporters involved in the renal secretion of this chemical class of compound . This suggests that it may be distributed within cells and tissues via these transporters.
Subcellular Localization
The subcellular localization of NBD-TMA, EAM-1, is not explicitly defined in the current literature. Given its ability to bind to cytoplasmic constituents , it may be localized within the cytoplasm of cells.
Preparation Methods
The synthesis of NBD-TMA Iodide Salt involves the reaction of N, N, N-trimethylethanolamine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) under specific conditions. The reaction typically occurs in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the iodide salt form .
Chemical Reactions Analysis
NBD-TMA Iodide Salt undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.
Scientific Research Applications
NBD-TMA Iodide Salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the transport of organic cations.
Biology: Employed in tracing and measuring gap junction coupling in cation selective connexin channels.
Medicine: Utilized in renal physiology studies to monitor the transport of organic cations in renal proximal tubules.
Industry: Applied in the development of fluorescent dyes and probes for various analytical purposes.
Comparison with Similar Compounds
NBD-TMA Iodide Salt is unique due to its specific fluorescence properties and its application in studying organic cation transport. Similar compounds include:
Tetraethylammonium: Another organic cation used in transport studies.
Fluorescein: A widely used fluorescent dye, although it has different excitation and emission properties compared to NBD-TMA.
Rhodamine: Another fluorescent dye with distinct properties and applications.
This compound stands out due to its specific use in renal physiology and gap junction coupling studies, making it a valuable tool in these research areas.
Properties
CAS No. |
287970-46-1 |
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Molecular Formula |
C11H16N5O3+ |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
trimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium |
InChI |
InChI=1S/C11H16N5O3/c1-16(2,3)7-6-12-8-4-5-9(15(17)18)11-10(8)13-19-14-11/h4-5,12H,6-7H2,1-3H3/q+1 |
InChI Key |
CVUNMBFLPVSENX-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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